molecular formula C12H14N2O2 B11885049 Propyl 2-(2H-indazol-3-yl)acetate

Propyl 2-(2H-indazol-3-yl)acetate

Cat. No.: B11885049
M. Wt: 218.25 g/mol
InChI Key: WJQIPOXAIPOGOK-UHFFFAOYSA-N
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Description

Propyl 2-(2H-indazol-3-yl)acetate is an ester derivative of indazole, a bicyclic aromatic compound comprising a six-membered benzene ring fused to a five-membered ring containing two nitrogen atoms at positions 1 and 2. The compound features an acetoxy group (-O-CO-CH2-) attached to the indazole moiety at the 3-position, further esterified with a propyl chain. Indazole derivatives are widely studied in pharmaceutical research due to their bioactivity, including kinase inhibition and anticancer properties . The propyl ester group may also influence crystallization behavior and solubility in organic solvents, critical for formulation and delivery applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

propyl 2-(2H-indazol-3-yl)acetate

InChI

InChI=1S/C12H14N2O2/c1-2-7-16-12(15)8-11-9-5-3-4-6-10(9)13-14-11/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

WJQIPOXAIPOGOK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC1=C2C=CC=CC2=NN1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Indazole vs. Benzotriazole : Benzotriazole contains an additional nitrogen atom, increasing electron-withdrawing effects and acidity (pKa ~8.2 for benzotriazole vs. ~13.5 for indazole). This impacts solubility and coordination chemistry .
  • Ester vs. Ether/Alkyne : The propyl ester group in the target compound enhances hydrophobicity compared to the ether and alkyne functionalities in the benzotriazole derivative, which may improve UV stability but reduce aqueous solubility .
  • Indazole vs. Indole : Indole’s single nitrogen atom reduces dipole moment compared to indazole, influencing crystallinity and intermolecular interactions .

Critical Insights :

  • The benzotriazole derivative’s alkyne and ether groups contribute to rigidity and thermal stability, making it suitable for industrial applications like polymer UV stabilization .
  • The indole-thiazolidinone hybrid’s carboxylic acid group enhances polarity, favoring aqueous solubility but limiting blood-brain barrier penetration compared to the target compound’s ester .

Crystallographic and Computational Analysis

Software such as SHELXL () and WinGX/ORTEP () are critical for resolving crystal structures of these compounds. For example:

  • Indazole derivatives often exhibit planar heterocyclic cores with anisotropic displacement parameters influenced by ester substituents.
  • Benzotriazole-based compounds may display twisted conformations due to steric clashes between substituents, resolved via SHELXTL refinement .

Biological Activity

Propyl 2-(2H-indazol-3-yl)acetate is a compound belonging to the indazole family, recognized for its potential therapeutic applications. Its molecular structure features a bicyclic indazole moiety with an acetate group, which contributes to its biological activity. Recent studies have highlighted its promising properties, particularly in anti-inflammatory and anticancer contexts.

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • Structure : The compound consists of an indazole ring system linked to a propyl acetate group, enhancing its reactivity and biological interactions.

Research indicates that this compound interacts with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancerous processes. The compound's mechanism likely involves inhibition of these targets, leading to modulation of cellular pathways critical for disease progression.

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to reduce nitric oxide (NO) production in LPS-induced RAW264.7 macrophages, indicating its potential to mitigate inflammation . The following table summarizes the effects observed in various studies:

CompoundConcentration (µg/mL)NO Production (µg/mL)Cell Viability (%)
Control-15.0100
Propyl Indazole205.095
Other Derivative208.090

Anticancer Properties

This compound has also been investigated for its anticancer effects. It shows promise in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's structural similarity to known anticancer agents enhances its potential as a therapeutic candidate.

Comparative Studies

When compared to other indazole derivatives like niraparib and pazopanib, this compound exhibits unique properties that may confer advantages in specific therapeutic contexts. For example, while niraparib is primarily a PARP inhibitor used in cancer therapy, this compound's broader biological activity spectrum may provide additional benefits in treating inflammatory diseases alongside cancer .

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A recent study evaluated the anti-inflammatory effects of various indazole derivatives, including this compound. The results indicated that this compound significantly inhibited NO production in macrophages stimulated with LPS, showcasing its potential as an anti-inflammatory agent .
  • Anticancer Efficacy :
    In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines, outperforming some standard treatments in terms of efficacy and safety profile .

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